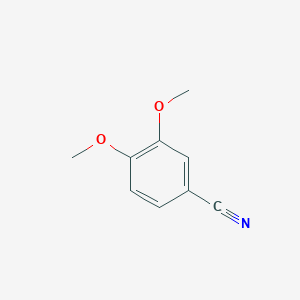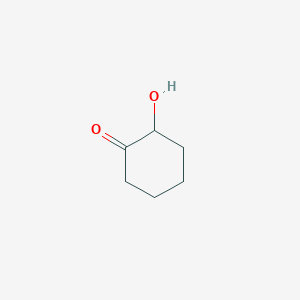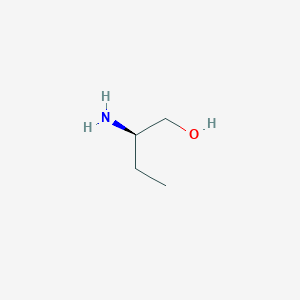
(R)-(-)-2-Amino-1-butanol
Overview
Description
®-2-Aminobutan-1-ol is a chiral amino alcohol with the molecular formula C4H11NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Aminobutan-1-ol can be synthesized through several methods, including:
Asymmetric Reduction: One common method involves the asymmetric reduction of 2-aminobutanone using chiral catalysts or reducing agents.
Amino Alcohol Synthesis: Another approach is the direct synthesis from butanal and ammonia in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, ®-2-Aminobutan-1-ol is often produced through catalytic hydrogenation of 2-aminobutanone using chiral catalysts to ensure high enantiomeric purity.
Types of Reactions:
Oxidation: ®-2-Aminobutan-1-ol can undergo oxidation to form 2-aminobutanoic acid.
Reduction: It can be reduced to form butylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.
Major Products:
Oxidation: 2-Aminobutanoic acid.
Reduction: Butylamine.
Substitution: Various substituted butyl derivatives depending on the reagent used.
Scientific Research Applications
®-2-Aminobutan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the production of pharmaceuticals, particularly those requiring chiral purity.
Industry: Employed in the manufacture of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Aminobutan-1-ol largely depends on its application. In pharmaceutical synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the final product. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
(S)-2-Aminobutan-1-ol: The enantiomer of ®-2-Aminobutan-1-ol, with similar chemical properties but different biological activities.
2-Amino-1-butanol: A racemic mixture of both enantiomers.
Butylamine: A simpler amine without the hydroxyl group.
Uniqueness: ®-2-Aminobutan-1-ol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to form hydrogen bonds and participate in various chemical reactions adds to its versatility as a synthetic intermediate.
Properties
IUPAC Name |
(2R)-2-aminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBPETKZIGVZRE-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029275 | |
| Record name | (R)-2-Aminobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Butanol, 2-amino-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5856-63-3 | |
| Record name | (R)-2-Amino-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-butanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2-amino-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (R)-2-Aminobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-aminobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butanol, 2-amino-, (2R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1-BUTANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F725V55LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R)-(-)-2-Amino-1-butanol?
A1: The molecular formula of this compound is C4H11NO, and its molecular weight is 89.14 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, ]
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption patterns. [, ]
- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. []
- Polarimetry: This technique measures the optical rotation of the compound, confirming its chirality. [, ]
Q3: Can this compound be used as a chiral building block?
A3: Yes, this compound serves as a versatile chiral starting material for synthesizing various compounds. For instance, it has been used to synthesize chiral amino alcohol derivatives with bispidine moiety through Mannich reaction and subsequent reduction. []
Q4: What are some examples of chiral compounds synthesized from this compound?
A4: Numerous chiral compounds have been synthesized starting from this compound, including:
- Chiral monoaza-15-crown-5 ethers: These compounds have been studied for their enantioselective recognition of ammonium perchlorate salts. []
- Optically active diols: These compounds, synthesized by reacting this compound with aromatic dianhydrides, have potential applications in materials science. []
- Chiral heterocyclic ketene N,O-acetals: These compounds are formed by reacting ketene mercaptals with this compound. [, ]
- Chiral 3-acyl-4-alkylthiazolidine-2-thiones: These compounds have been investigated as enantioselective acylating agents for amines and amino acids. []
Q5: Has this compound been explored as a chiral catalyst or ligand?
A5: Yes, derivatives of this compound have demonstrated potential as chiral catalysts and ligands:
- Chiral β-hydroxy amines: These derivatives have been investigated for catalyzing the asymmetric addition of thiophenol to chalcone. []
- Chiral aminophosphonate eluent: The (+)-monoethyl ester of N-(1'-hydroxymethyl)propyl-alpha-aminobenzylphosphonic acid, synthesized using this compound, has shown promise as a chiral eluent in ligand-exchange chromatography for the enantiomeric analysis of amino acids. []
- Chiral imino alcohol ligands: These ligands, derived from this compound, have been studied for catalyzing the enantioselective addition of diethylzinc to aryl aldehydes. []
Q6: Are there studies on the enantioselective reduction of ketones using this compound derivatives?
A6: Yes, researchers have investigated the use of lithium aluminum hydride modified with N,N-dialkyl derivatives of this compound for the asymmetric reduction of ketones. [, ]
Q7: Have computational methods been used to study this compound and its derivatives?
A7: Yes, computational studies, including force-field calculations, have been conducted to study the structure and interactions of this compound derivatives. [] For instance, in the development of a Pirkle-type chiral stationary phase, docking, molecular dynamics simulations, and quantum mechanical computations were employed to understand the enantioselective interactions between the stationary phase and the analytes. []
Q8: How does modifying the structure of this compound affect its properties?
A8: Modifying the structure of this compound can significantly impact its properties. For example:
- N-Alkylation: Changing the alkyl groups on the nitrogen atom can affect the compound's solubility, catalytic activity, and enantioselectivity. [, , ]
- Derivatization of the hydroxyl group: Transforming the hydroxyl group into other functional groups, such as esters or ethers, can alter the compound's reactivity and potential applications. [, ]
- Formation of heterocycles: Incorporating the amino and hydroxyl groups into heterocyclic rings can lead to compounds with distinct biological activities and pharmaceutical potential. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

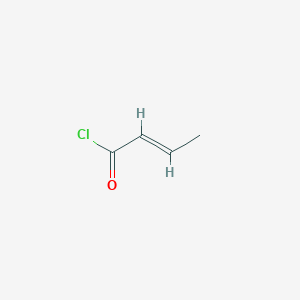

![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)

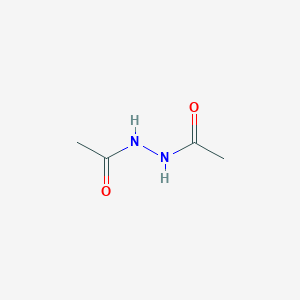
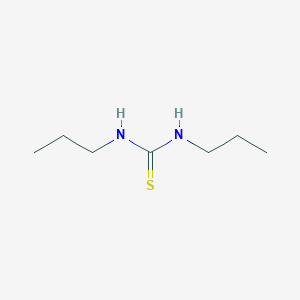
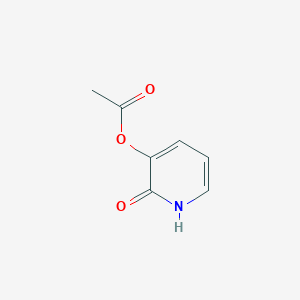
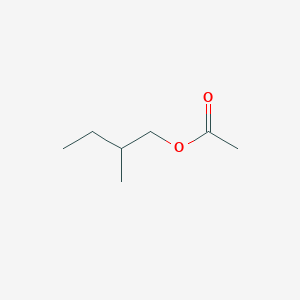
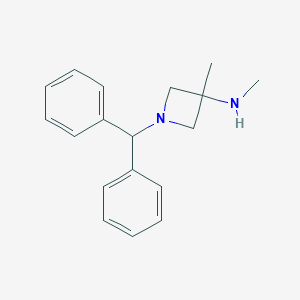

![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
